molecular formula C21H27N3O3 B12239346 3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12239346
M. Wt: 369.5 g/mol
InChI Key: VNNZSHPTHLALDF-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group, a methoxybenzoyl group, and a pyrrolidinylmethoxy group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the pyridazine core with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolidinylmethoxy Group: The final step includes the nucleophilic substitution reaction where the pyridazine derivative reacts with 3-pyrrolidinemethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyridazines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C21H27N3O3/c1-21(2,3)18-8-9-19(23-22-18)27-14-15-10-11-24(13-15)20(25)16-6-5-7-17(12-16)26-4/h5-9,12,15H,10-11,13-14H2,1-4H3

InChI Key

VNNZSHPTHLALDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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